tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane
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Overview
Description
Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane is an organotin compound with the molecular formula C26H56Sn2. It is a colorless to yellow liquid that is soluble in organic solvents. This compound is used in various organic synthesis reactions due to its ability to act as a source of tin radicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane can be synthesized through the reaction of tributyltin hydride with vinyl stannane under specific conditions. The reaction typically involves the use of a palladium catalyst and proceeds via a Stille coupling reaction .
Industrial Production Methods
Industrial production of this compound involves the large-scale application of the Stille coupling reaction. This method ensures high yield and purity of the compound, making it suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form tin hydrides.
Substitution: The compound can undergo substitution reactions with various halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and polymethylhydrosiloxane are commonly used reducing agents.
Substitution: Palladium catalysts are often used in substitution reactions involving halides.
Major Products Formed
Oxidation: Tin oxides.
Reduction: Tin hydrides.
Substitution: Various organotin compounds depending on the electrophile used.
Scientific Research Applications
Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules through Stille coupling reactions.
Biology: Employed in the study of tin-based compounds’ biological activity.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane involves the generation of tin radicals. These radicals can participate in various organic reactions, including radical cyclizations and reductions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Another organotin compound used as a radical reducing agent.
Trans-1,2-bis(tributylstannyl)ethylene: Similar in structure and used in similar types of reactions.
Uniqueness
Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane is unique due to its ability to participate in a wide range of organic reactions, making it a versatile reagent in organic synthesis. Its stability and reactivity under various conditions also set it apart from other organotin compounds .
Properties
IUPAC Name |
tributyl(2-tributylstannylethenyl)stannane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C4H9.C2H2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;1-2H;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKOWRBFAJTPLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C[Sn](CCCC)(CCCC)CCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56Sn2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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